
Methyl L-tryptophanate
Overview
Description
Methyl L-tryptophanate is an ester derivative of the amino acid L-tryptophan. It is characterized by the presence of a methyl group attached to the carboxyl group of L-tryptophan. The compound has the molecular formula C12H14N2O2 and is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl L-tryptophanate can be synthesized through the esterification of L-tryptophan. One common method involves the reaction of L-tryptophan with methanol in the presence of thionyl chloride. The reaction is typically carried out under reflux conditions for several hours. The product is then purified through various techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The use of automated systems for purification and quality control is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Methyl L-tryptophanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Pharmacokinetics and Metabolism
MTrp is primarily studied for its pharmacokinetic properties and metabolic pathways. Research indicates that MTrp can influence serotonin (5-HT) synthesis in the brain, making it a valuable tracer for studying serotonergic systems.
Key Findings:
- Tracer for Serotonin Synthesis: MTrp is utilized as a tracer to measure the rate of serotonin synthesis in the brain. It is taken up by serotonergic neurons, where it is metabolized into serotonin .
- Pharmacokinetic Profiles: Studies show that after administration, MTrp reaches peak concentrations in blood within 12 hours, demonstrating a clear pharmacokinetic profile suitable for further research into its therapeutic effects .
Immunotherapy Applications
MTrp is being explored as an immunomodulatory agent, particularly in cancer immunotherapy. Its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism, positions it as a potential therapeutic agent.
Case Studies:
- Tumor Growth Inhibition: Research indicates that MTrp can enhance the immune response against tumors by inhibiting IDO activity, leading to reduced tumor growth in murine models .
- Clinical Trials: Ongoing studies are evaluating the efficacy of MTrp as part of combination therapies with other immunotherapeutic agents .
Neurological Disorders
MTrp's role in the serotonergic system makes it relevant for studying various neurological conditions, including mood disorders and epilepsy.
Applications:
- Mood Disorders: Increased uptake of MTrp has been observed in specific brain regions associated with mood regulation, suggesting its potential as a biomarker for conditions like depression .
- Epilepsy Research: MTrp has been used to identify epileptogenic regions in patients with pharmacoresistant epilepsy through PET imaging, providing insights into serotonergic mechanisms involved in seizure activity .
Comparative Studies of Isomers
Research comparing the effects of different isomers of methyl-tryptophan (e.g., L-tryptophan vs. D-tryptophan) highlights the significance of stereochemistry in therapeutic applications.
Findings:
- Studies using 11C-labeled L- and D-tryptophan have shown distinct pharmacokinetic behaviors, which can inform the development of targeted therapies based on specific isomer properties .
Isomer | Pharmacokinetics | Therapeutic Potential |
---|---|---|
L-Tryptophan | Rapid circulation clearance; low organ accumulation | Promising for immunotherapy |
D-Tryptophan | Different metabolic pathway; less studied | Potential for alternative therapies |
Mechanism of Action
The mechanism of action of methyl L-tryptophanate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with receptors and transporters in biological systems, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
L-tryptophan: The parent amino acid from which methyl L-tryptophanate is derived.
Methyl D-tryptophanate: An isomer with a different stereochemistry.
Tryptophan methyl ester: Another ester derivative of tryptophan.
Uniqueness: this compound is unique due to its specific esterification at the carboxyl group of L-tryptophan. This modification imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Biological Activity
Methyl L-tryptophanate (MLT) is a derivative of tryptophan, an essential amino acid involved in various biological processes. This article explores the biological activity of MLT, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound has the chemical formula C₁₂H₁₄N₂O₂ and is classified under tryptophan derivatives. Its structure includes a methyl group attached to the nitrogen atom of the tryptophan side chain, which influences its biological activity.
- Serotonin Synthesis : MLT is involved in the synthesis of serotonin (5-HT), a neurotransmitter critical for mood regulation. Studies indicate that MLT may enhance serotonin levels by influencing tryptophan metabolism through the kynurenine pathway .
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : MLT has been shown to inhibit IDO, an enzyme that degrades tryptophan into kynurenine. This inhibition can lead to increased levels of tryptophan and its metabolites, which are crucial for serotonin production .
- Immunomodulatory Effects : Research suggests that MLT may modulate immune responses by altering the balance of tryptophan metabolites. For instance, it has been associated with increased levels of kynurenic acid (KYNA), which possesses immunosuppressive properties .
Pharmacokinetics
The pharmacokinetics of MLT have been studied in various animal models. A significant finding is that after administration, MLT concentrations peak in the bloodstream within 12 hours, indicating efficient absorption and distribution .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Maximum Concentration | ~25.5 µM |
Time to Peak Concentration | 12 hours |
Clearance Rate | Low |
Bioavailability | High |
Case Studies
- Epilepsy Research : A study utilizing α-[11C]methyl-L-tryptophan (AMT) as a PET tracer demonstrated its effectiveness in identifying epileptogenic regions in patients with pharmacoresistant epilepsy. The study found increased AMT uptake in affected brain areas, suggesting enhanced serotonin synthesis related to tryptophan metabolism .
- Tumor Studies : Another investigation into brain tumors showed that MLT could be used as a biomarker for tumor detection via PET imaging. Increased trapping of MLT was observed in tumor tissues, correlating with elevated serotonin synthesis rates .
- Immunomodulation in Animal Models : In vivo studies involving Balb/C mice treated with MLT revealed significant changes in tryptophan metabolism, characterized by increased TRP levels and decreased kynurenine ratios, indicating effective modulation of immune responses .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing methyl L-tryptophanate, and how are intermediates validated?
this compound is typically synthesized via esterification of L-tryptophan using methanol under acidic catalysis. A detailed procedure involves protecting the amino group with a tert-butoxycarbonyl (Boc) group, followed by esterification. For example, methyl (tert-butoxycarbonyl)-L-tryptophanate is synthesized using methods adapted from Liu et al., with validation via TLC (Rf = 0.70 in EtOAc) and ¹H-NMR (e.g., δ 8.14 ppm for indole N-H, δ 3.68 ppm for methoxy protons) . Intermediate purification employs column chromatography (dichloromethane/methanol with triethylamine), ensuring >95% purity .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- ¹H-NMR : Assignments for indole protons (δ 7.00–8.14 ppm), methoxy groups (δ ~3.68 ppm), and Boc-protected amines (δ 1.43 ppm) .
- IR spectroscopy : Peaks at 3436 cm⁻¹ (N-H stretch), 1726 cm⁻¹ (ester C=O), and 1597 cm⁻¹ (indole ring vibrations) .
- TLC : Monitoring reaction progress using solvent systems like PE/EtOAc (2:1 v/v) with Rf = 0.80 for derivatives .
Q. How should this compound be stored to ensure stability in research settings?
Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture or acidic/basic conditions, which may deprotect the Boc group or hydrolyze the ester .
Advanced Research Questions
Q. What reaction mechanisms govern the prenylation of this compound, and how are enantioselectivities controlled?
Prenylation reactions often use chiral borane catalysts (e.g., 9-octyl-9-borabicyclo[3.3.1]hexane) to achieve enantioselectivity. The mechanism involves electrophilic aromatic substitution at the indole C3 position, with stereochemical outcomes dictated by ligand-substrate interactions. For example, Stark et al. reported >90% enantiomeric excess using chiral ligands like 27b .
Q. How can researchers resolve contradictions in yield or purity data for this compound derivatives?
Discrepancies often arise from variations in reaction scale, solvent purity, or catalyst loading. Use statistical tools like two-factor ANOVA (e.g., Newman-Keuls test at α = 0.05) to analyze replicates. For instance, in prenylation studies, yield variations (±15%) were attributed to borane catalyst batch differences .
Q. What strategies optimize this compound for bioactive indole alkaloid synthesis?
Structural modifications include:
- Prenylation : Enhances lipophilicity and receptor binding in alkaloids like 26a .
- Carboxamide functionalization : Improves solubility and bioactivity, as seen in methyl (4-methoxybenzyl)glycyl-L-tryptophanate derivatives .
- Crystallography : X-ray diffraction (e.g., riding model refinement for H-atom placement) validates stereochemistry in solid-state studies .
Q. How do solvent systems and temperature affect the regioselectivity of this compound reactions?
Polar aprotic solvents (e.g., DMF) favor electrophilic substitutions at the indole C7 position, while nonpolar solvents (e.g., toluene) promote C3 reactivity. Elevated temperatures (>60°C) may shift equilibrium toward thermodynamically stable products, as observed in quinoline-carboxamide syntheses .
Q. What computational methods support the design of this compound-based drug candidates?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) for indole derivatives. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to targets like serotonin receptors, guiding rational modifications .
Q. Methodological Considerations
Q. How should researchers design experiments to compare this compound derivatives across studies?
- Standardize protocols : Use identical catalysts (e.g., Pd/C for hydrogenation) and solvent systems.
- Cross-validate data : Compare NMR shifts (e.g., δ 4.65 ppm for C10-H in Boc-protected derivatives) with published spectra .
- Report purity metrics : Include HPLC retention times and mass spectrometry data (e.g., [MH]+ m/z = 351.13 for quinoline-carboxamides) .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioassays?
Use nonlinear regression models (e.g., Hill equation) to calculate EC50 values. For multi-group comparisons, apply Tukey’s HSD test to minimize Type I errors, as demonstrated in gibberellate bioactivity studies .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUNTYMNJVXYKZ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884057 | |
Record name | L-Tryptophan, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4299-70-1 | |
Record name | L-Tryptophan methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4299-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Tryptophan, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Tryptophan, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Tryptophan, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl L-tryptophanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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